Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate
Overview
Description
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate is a complex organic compound with the molecular formula C21H24N2O7. It is an intermediate in the synthesis of metal-ion chelating amino acids into proteins, often used as a biophysical probe. This compound is characterized by its pale green solid appearance and is soluble in dichloromethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate typically involves multi-step organic reactions. One common method includes the acylation of 8-hydroxyquinoline followed by esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted acetamido compounds .
Scientific Research Applications
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of metal-ion chelating amino acids, which are crucial for studying protein structures and functions.
Biology: Employed in biophysical studies to probe protein interactions and dynamics.
Medicine: Investigated for its potential in drug development, particularly in targeting metal-ion related diseases.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate involves its ability to chelate metal ions. This chelation process is crucial for its role as a biophysical probe, allowing it to interact with specific molecular targets such as proteins and enzymes. The pathways involved include the formation of stable complexes with metal ions, which can then be studied for their structural and functional properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamido-2-[(8-hydroxyquinolin-3-yl)methyl]propanedioate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Diethyl 2-acetamido-2-[(8-methoxyquinolin-3-yl)methyl]propanedioate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate is unique due to its specific acetyloxy group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly valuable in biophysical studies and drug development .
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-5-28-19(26)21(23-13(3)24,20(27)29-6-2)11-15-10-16-8-7-9-17(30-14(4)25)18(16)22-12-15/h7-10,12H,5-6,11H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZOWFYKPATUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C2C(=C1)C=CC=C2OC(=O)C)(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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